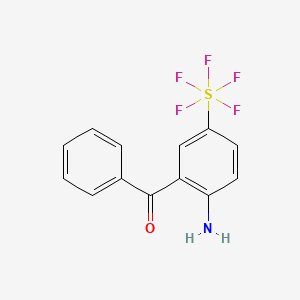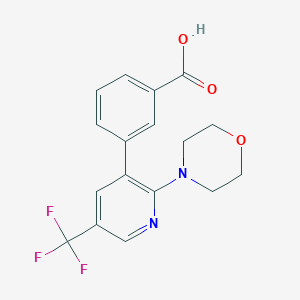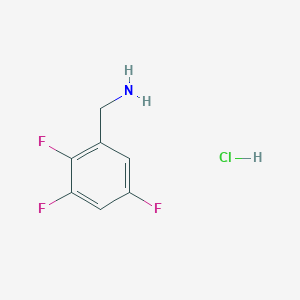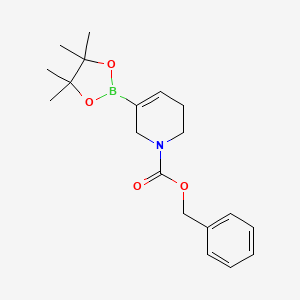
5-Bromo-2-isobutoxypyrimidine
Descripción general
Descripción
5-Bromo-2-isobutoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and an isobutoxy group at the 2-position
Mecanismo De Acción
Target of Action
It is known that bromopyrimidines, a class of compounds to which 5-bromo-2-isobutoxypyrimidine belongs, are often used in the synthesis of pharmaceuticals and as intermediates in organic reactions .
Mode of Action
Bromopyrimidines are known to participate in various organic reactions, including suzuki-miyaura cross-coupling reactions . In these reactions, the bromopyrimidine acts as an electrophile, reacting with a boron reagent to form a new carbon-carbon bond .
Biochemical Pathways
Bromopyrimidines are known to be involved in various organic reactions, suggesting they may interact with a wide range of biochemical pathways .
Result of Action
Bromopyrimidines are known to be involved in various organic reactions, suggesting they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the efficacy of organic reactions involving bromopyrimidines can be influenced by various factors, including the nature of the boron reagent used, the reaction conditions, and the presence of a suitable catalyst .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-isobutoxypyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thymidine kinase, an enzyme involved in DNA synthesis. The interaction between this compound and thymidine kinase is essential for its incorporation into DNA, which can be used to study DNA replication and repair mechanisms .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce cytotoxic effects in mammalian cells by incorporating into DNA and causing DNA damage . This property makes it useful for studying cell cycle dynamics and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into DNA, where it acts as a thymidine analog. This incorporation can lead to DNA strand breaks and mutations, thereby inhibiting DNA replication and transcription . Additionally, this compound can inhibit the activity of DNA polymerases, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained DNA damage and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can be used to label proliferating cells without causing significant toxicity. At higher doses, it can induce toxic effects, including DNA damage, apoptosis, and impaired cellular function . These dosage-dependent effects are crucial for determining the appropriate experimental conditions and avoiding adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as thymidine kinase and DNA polymerases, which incorporate it into DNA . This incorporation can affect metabolic flux and alter the levels of various metabolites, providing insights into cellular metabolism and DNA synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via nucleoside transporters and subsequently incorporated into DNA . The distribution of this compound within tissues can vary, with higher concentrations observed in rapidly proliferating tissues such as tumors.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by its structural similarity to thymidine, allowing it to be recognized and processed by DNA synthesis machinery . The incorporation of this compound into DNA can affect its activity and function, leading to changes in gene expression and cellular responses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutoxypyrimidine typically involves the bromination of 2-isobutoxypyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process is crucial for its application in pharmaceutical and chemical industries .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-isobutoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Cross-Coupling Reactions: Reagents such as arylboronic acids and alkynylzincs are used in the presence of palladium catalysts.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products are diverse pyrimidine derivatives with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
5-Bromo-2-isobutoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine with an iodine atom at the 2-position.
5-Bromo-2-chloropyrimidine: Features a chlorine atom at the 2-position instead of an isobutoxy group.
Uniqueness
5-Bromo-2-isobutoxypyrimidine is unique due to the presence of the isobutoxy group, which can influence its reactivity and biological activity. This structural feature differentiates it from other brominated pyrimidines and can lead to distinct applications and properties .
Propiedades
IUPAC Name |
5-bromo-2-(2-methylpropoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIADTWPWWGKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)


